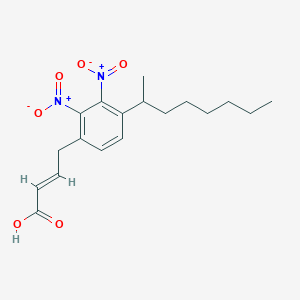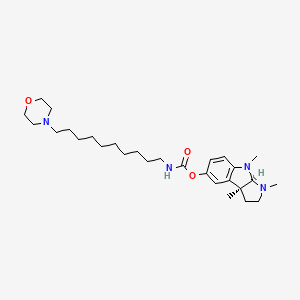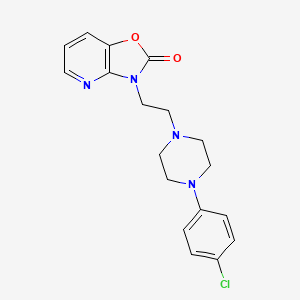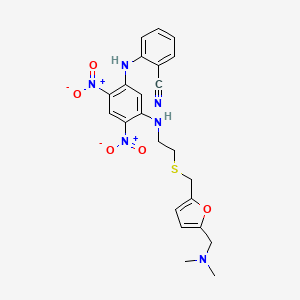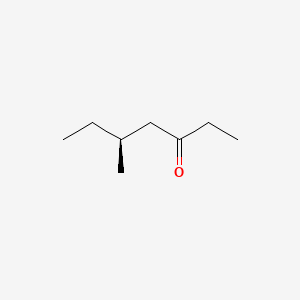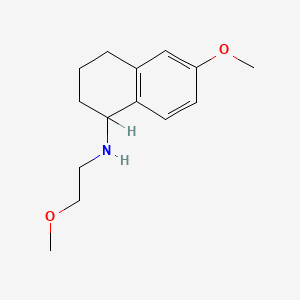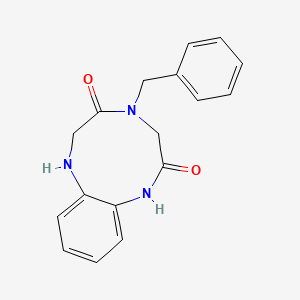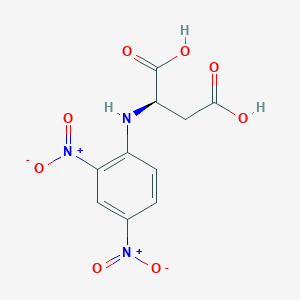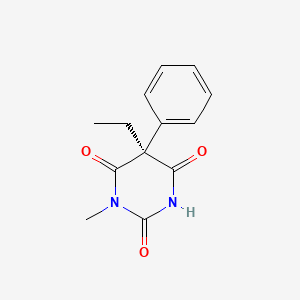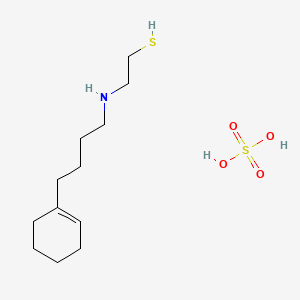
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is a chemical compound with the molecular formula C12-H20-N-O3-S2 and a molecular weight of 290.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves multiple steps. One of the methods includes the preparation of 2-(1-cyclohexenyl)ethylamine through an integrated flow platform with in-line separation and without any intermediate purification . The overall yield of this multi-step flow method can reach up to 56% in a total residence time of 44.5 minutes, corresponding to a throughput of 32 mmol/h .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the continuous flow synthesis method mentioned above can be adapted for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various solvents. For example, the reduction of nitriles using hydrogen and a metal catalyst can produce primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of nitriles can yield primary amines, which can further react to form secondary and tertiary amines .
Applications De Recherche Scientifique
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, leading to the formation of biologically active products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as an intermediate in the synthesis of pharmacologically active compounds sets it apart from other similar compounds .
Propriétés
Numéro CAS |
102489-81-6 |
|---|---|
Formule moléculaire |
C12H25NO4S2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2-[4-(cyclohexen-1-yl)butylamino]ethanethiol;sulfuric acid |
InChI |
InChI=1S/C12H23NS.H2O4S/c14-11-10-13-9-5-4-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
Clé InChI |
WJKJBXORVORDIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCCCNCCS.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



